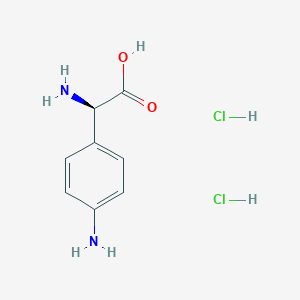

(R)-3-Aminobutanoic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

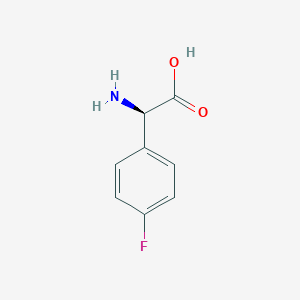

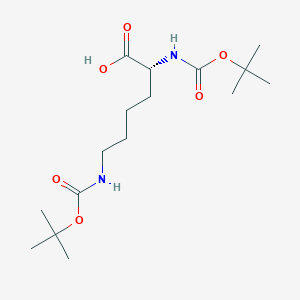

(R)-3-Aminobutanoic acid hydrochloride is a chiral compound that is of significant interest in the field of medicinal chemistry and industrial product manufacturing. It is a derivative of gamma-aminobutyric acid (GABA), which is an important neurotransmitter in the central nervous system. The compound's enantiomeric purity is crucial for its biological activity and is often a focus in the synthesis of pharmaceuticals .

Synthesis Analysis

The synthesis of (R)-3-aminobutanoic acid and its derivatives has been explored through various methods. One approach involves the diastereomer separation of N-phenethyl derivatives, leading to the preparation of different stereoisomers of the compound . Another method includes the chemoenzymatic synthesis, where enantioselective hydrolysis is employed using pig liver esterase, followed by conversion of the ester group to an amine . Additionally, a systems biocatalysis approach has been used for the stereoselective synthesis of related compounds, such as (R)-2-amino-4-hydroxybutanoic acid, by coupling an aldol reaction with a stereoselective transamination .

Molecular Structure Analysis

The molecular structure of (R)-3-aminobutanoic acid hydrochloride and its analogs has been studied using various techniques. Quantum mechanics methods have been applied to investigate the conformational features of oligomers of 3-(R)-butanoic acid, revealing the flexibility of the compound and the stability of different helical structures . These studies are essential for understanding

Scientific Research Applications

-

Nonlinear Optical Applications

- Application: “®-3-Aminobutanoic acid hydrochloride” could potentially be used in the synthesis of semi-organic nonlinear optical (NLO) crystals .

- Method: The crystal can be synthesized and grown by a slow evaporation technique . Single-crystal XRD studies can verify the crystal system, and FTIR spectroscopy can identify and confirm the existence of key functional groups .

- Results: The synthesized crystal showed higher SHG efficiency than the well-known reference crystal KDP .

-

Pharmaceutical Analysis

- Application: “®-3-Aminobutanoic acid hydrochloride” could potentially be used in the development of analytical methods for pharmaceuticals .

- Method: A novel, simple, sensitive, accurate, cost-effective, precise, and robust RP-HPLC-DAD method could be developed to quantify this compound in bulk drug substances and multivitamin oral suspension .

- Results: This method may provide more efficiency for amino acid analysis without any derivatization .

-

Chiral Compound Nomenclature

- Application: “®-3-Aminobutanoic acid hydrochloride” could be used as an example in the study of absolute configuration and the ® and (S) system .

- Method: The Cahn-Ingold-Prelog (CIP) rules can be applied to name the enantiomers of a compound unambiguously . The letters “R” and “S” are determined by applying these rules .

- Results: This method helps in visualizing the structure and understanding the nomenclature of chiral compounds .

-

Solid Lipid Applications

- Application: “®-3-Aminobutanoic acid hydrochloride” could potentially be used in the development of solid lipids .

- Method: Solid lipids are a type of lipids that remain solid at ambient temperature . They have significant roles in various fields, like pharmaceuticals, cosmetics, food, paint, leather, agriculture, microfluidics, and oil industries .

- Results: Solid lipids have their importance in drug targeting and controlled drug delivery as release rate modifiers, solubilizers, stabilizers, and permeation enhancers for improved biopharmaceutical performance of drugs .

Safety And Hazards

Future Directions

The future directions of research into a compound depend on its potential applications. For instance, aminobutanoic acid, due to its role as a neurotransmitter, is of interest in the field of neuroscience . Future research into hydrochloric acid could focus on finding safer and more efficient methods of production .

properties

IUPAC Name |

(3R)-3-aminobutanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2.ClH/c1-3(5)2-4(6)7;/h3H,2,5H2,1H3,(H,6,7);1H/t3-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHYVVUABAWKTJJ-AENDTGMFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3-Aminobutanoic acid hydrochloride | |

CAS RN |

58610-42-7 |

Source

|

| Record name | 58610-42-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-chloroethyl)-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride](/img/structure/B152242.png)

![2-(Bromomethyl)-1-[2-(bromomethyl)naphthalen-1-yl]naphthalene](/img/structure/B152243.png)

![4-[4-(4-Ethylphenyl)phenyl]benzenecarbonitrile](/img/structure/B152262.png)